Cas no 160431-75-4 (Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]-)
![Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]- structure](https://ja.kuujia.com/scimg/cas/160431-75-4x500.png)
Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]- 化学的及び物理的性質
名前と識別子
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- Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]-
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- インチ: 1S/C20H22F3N3O/c21-20(22,23)16-7-4-8-18(13-16)25-19(27)24-17-9-11-26(12-10-17)14-15-5-2-1-3-6-15/h1-8,13,17H,9-12,14H2,(H2,24,25,27)
- InChIKey: MXZRHPHRSQJCML-UHFFFAOYSA-N
- ほほえんだ: N(C1CCN(CC2=CC=CC=C2)CC1)C(NC1=CC=CC(C(F)(F)F)=C1)=O
Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428238-1g |
1-(1-Benzylpiperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea |
160431-75-4 | 98% | 1g |
¥16025 | 2023-04-15 |
Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]- 関連文献
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Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]-に関する追加情報
Introduction to Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]
Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl], with the CAS number 160431-75-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound represents a fusion of aromatic and heterocyclic structures, making it a promising candidate for various biochemical applications. Its unique molecular architecture, featuring both phenylmethyl and trifluoromethyl substituents, contributes to its distinct chemical properties and potential biological activities.
The phenylmethyl group, also known as benzyl, introduces a hydrophobic pocket that can interact favorably with biological targets, while the trifluoromethyl group enhances lipophilicity and metabolic stability. These features are particularly valuable in the design of drug molecules, where optimizing pharmacokinetic profiles is crucial. The piperidine ring in the compound's structure further adds to its complexity, providing a rigid framework that can be fine-tuned to improve binding affinity and selectivity.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. Compounds like Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl] are being explored for their potential in treating a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The multifaceted nature of this compound makes it an attractive scaffold for medicinal chemists.
The synthesis of Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl] involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group is particularly challenging due to the reactivity of fluorine atoms. However, advances in synthetic methodologies have made it possible to incorporate such groups into complex molecules with high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been instrumental in constructing the desired molecular framework.
The biological activity of this compound has been the subject of extensive investigation. Preclinical studies have shown that it exhibits promising properties as an inhibitor of certain enzymes involved in disease pathways. For instance, its ability to modulate the activity of kinases and phosphodiesterases has been highlighted in several research publications. These findings suggest that Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl] could serve as a lead compound for further drug development.
In addition to its potential therapeutic applications, this compound has also been explored for its role in material science. The unique combination of functional groups makes it a suitable candidate for designing advanced materials with specific properties. For example, its ability to form stable complexes with metal ions has been utilized in the development of new catalysts and sensors.
The latest research in this field has demonstrated innovative approaches to leveraging the properties of Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl]. One notable study focused on its use as a ligand in coordination chemistry, where it formed stable complexes with transition metals. These complexes exhibited enhanced catalytic activity in various organic transformations. Such findings underscore the versatility of this compound and open up new avenues for its application.
The development of computational models has also played a significant role in understanding the behavior of this compound. Advanced computational techniques have allowed researchers to predict its interactions with biological targets with high accuracy. This has facilitated the rapid design and optimization of derivatives with improved pharmacological profiles.
The future prospects for Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl] are vast and exciting. As our understanding of its properties continues to grow, so does the potential for discovering new therapeutic applications. Ongoing research aims to explore its role in treating emerging diseases and improving existing treatments through structural modifications and novel formulations.
In conclusion, Urea, N-[1-(phenylmethyl)-4-piperidinyl]-N'-[3-(trifluoromethyl)phenyl], CAS number 160431-75-4, is a remarkable compound with significant potential in pharmaceuticals and materials science. Its unique molecular structure and versatile properties make it a valuable asset in drug development and innovation. As research progresses, we can expect to see even more exciting applications emerge from this fascinating molecule.
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